4-Methylcycloheptanone

Description

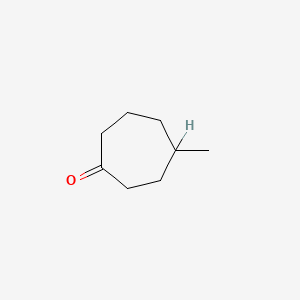

Structure

3D Structure

Properties

IUPAC Name |

4-methylcycloheptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-7-3-2-4-8(9)6-5-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVNSHRGPVHBPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30280873 | |

| Record name | 4-Methylcycloheptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5452-36-8 | |

| Record name | 4-Methylcycloheptanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005452368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylcycloheptanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylcycloheptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methylcycloheptanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV82F64ZD5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Methylcycloheptanone and Its Stereoisomers

Direct Synthesis Approaches to 4-Methylcycloheptanone

Direct synthesis of this compound can be achieved through traditional chemical reactions or more sophisticated ring expansion strategies, which build the seven-membered ring from smaller cyclic precursors.

Traditional Preparative Routes to this compound

Traditional methods for the preparation of this compound often involve the use of readily available starting materials and well-established chemical transformations. One plausible and conventional route involves the oxidation of the corresponding alcohol, 4-methylcycloheptanol. This precursor can be synthesized through methods such as the reduction of a corresponding ester or via Grignard addition to a suitable cyclohexanone (B45756) derivative followed by rearrangement.

Another classical approach begins with a commercially accessible precursor, p-cresol (B1678582). The catalytic hydrogenation of p-cresol can yield 4-methylcyclohexanone (B47639). While this provides the six-membered ring analogue, subsequent ring expansion methodologies can be employed to furnish the desired seven-membered ring of this compound. The hydrogenation of p-cresol to 4-methylcyclohexanone has been studied using various catalysts and reaction conditions. For instance, hydrogenation over a Rhodium on alumina (B75360) catalyst at normal pressure has been investigated, with the conversion rate of p-cresol being dependent on the catalytic temperature. jlu.edu.cn Different reaction pathways for the hydrogenation of cresols on various metal catalysts have also been explored, indicating that the choice of catalyst (e.g., Ru, Rh, Pd, Pt) can influence the product distribution, favoring either the corresponding methylcyclohexanol or methylcyclohexanone. nacatsoc.org

| Catalyst | Temperature (°C) | Pressure | Key Product(s) | Reference |

| Rh on alumina | 60-220 | Normal | 4-Methylcyclohexanone | jlu.edu.cn |

| Ru/C, Rh/C, Pd/C, Pt/C | 50 | 0.8-1 MPa | 2-Methylcyclohexanol, 2-Methylcyclohexanone | nacatsoc.org |

This table summarizes reaction conditions for the synthesis of 4-methylcyclohexanone, a potential precursor for this compound.

Ring Expansion Strategies for Cycloheptanone (B156872) Scaffolds

Ring expansion reactions are powerful tools for the synthesis of medium-sized rings like cycloheptanones, which can be challenging to form via direct cyclization due to unfavorable enthalpic and entropic factors. These strategies typically involve the rearrangement of a smaller, more readily accessible cyclic precursor.

The reaction of cyclic ketones with diazoalkanes, often referred to as the Tiffeneau-Demjanov rearrangement, is a classic and effective method for one-carbon ring expansion. wikipedia.orgwikipedia.org This reaction proceeds through the initial formation of a diazonium ion, which then rearranges with the migration of one of the adjacent carbon atoms of the ring, leading to the ring-expanded ketone.

For the synthesis of this compound, this would involve the treatment of 4-methylcyclohexanone with a diazoalkane, such as diazomethane (B1218177) or trimethylsilyldiazomethane. The reaction is typically promoted by a Lewis acid. The Tiffeneau-Demjanov rearrangement is particularly useful for the synthesis of five, six, and seven-membered rings, although yields can decrease with larger ring sizes. wikipedia.org The mechanism involves the formation of a spirocyclic oxirane-like intermediate which then rearranges. The migratory aptitude of the adjacent carbon atoms can influence the regioselectivity of the rearrangement. In the case of an unsymmetrically substituted cyclohexanone like 4-methylcyclohexanone, the migration of the more substituted carbon is often favored. libretexts.org

| Precursor | Reagent | Key Transformation | Product | Reference |

| 1-aminomethyl-cycloalkanol | Nitrous acid | Ring expansion | Cycloketone | wikipedia.org |

| Cyclic ketone | Diazomethane | Ring homologation | Homologous ketone | slideshare.net |

This table outlines the general transformation in Tiffeneau-Demjanov type ring expansions.

The Kulinkovich-de Meijere reaction and the related Kulinkovich reaction are versatile methods for the synthesis of cyclopropanols and cyclopropylamines, respectively. organic-chemistry.orgorganic-chemistry.org These reactions involve the treatment of an ester or an amide with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. The resulting cyclopropanol (B106826) or cyclopropylamine (B47189) can then undergo subsequent rearrangements to form larger rings.

While a direct application of the Kulinkovich-de Meijere reaction for the synthesis of this compound is not explicitly detailed, the methodology provides a pathway to functionalized cyclopropane (B1198618) derivatives which are valuable intermediates for ring-opening and expansion reactions. For instance, the cleavage of a vicinal C-C bond in 2-azabicyclo[4.1.0]heptanes, prepared via the Kulinkovich-de Meijere reaction, can lead to polycyclic systems. orgsyn.org The reaction allows for the preparation of cyclopropylamines from N,N-dialkylamides and Grignard reagents in the presence of a titanium catalyst. organic-chemistry.org

Enantioselective and Diastereoselective Synthesis of this compound Derivatives

The synthesis of specific stereoisomers of this compound presents a significant challenge due to the conformational flexibility of the seven-membered ring and the need to control the stereocenter at the 4-position.

Currently, specific literature detailing the enantioselective or diastereoselective synthesis of this compound is scarce. However, general strategies for the stereocontrolled synthesis of substituted cyclic ketones can be considered. For instance, diastereoselective additions of nucleophiles to cyclic enones can be a powerful tool for introducing substituents with a high degree of stereocontrol. The synthesis of highly substituted cyclohexanones with excellent diastereoselectivity has been reported through cascade Michael reactions. beilstein-journals.org Such strategies could potentially be adapted for the synthesis of substituted cycloheptenones, which could then be converted to this compound derivatives.

Asymmetric Synthesis of Chiral this compound Analogues

Asymmetric synthesis is a critical approach for producing specific enantiomers of chiral molecules like this compound. wikipedia.org This is essential because different stereoisomers of a compound can have vastly different biological effects. The goal is to control the formation of the stereogenic center at the fourth carbon of the cycloheptanone ring.

One of the most powerful methods for creating chiral centers is through catalytic asymmetric conjugate addition. In the context of synthesizing this compound, this typically involves the 1,4-addition of a methyl group to a cycloheptenone precursor. The use of a copper catalyst paired with a chiral phosphoramidite (B1245037) ligand has proven to be a highly effective system for this transformation. rug.nl

In this approach, the chiral phosphoramidite ligand coordinates to the copper center, creating a chiral environment that dictates the facial selectivity of the methyl group's attack on the double bond of the cycloheptenone. This method is known for its high efficiency, excellent enantioselectivities, and relatively short reaction times. rug.nl The organometallic reagent, often a dialkylzinc compound, serves as the source of the methyl group. The versatility of this catalytic system allows for its application to both cyclic and acyclic enones, making it a robust tool in asymmetric synthesis. rug.nlnih.gov

The general reaction can be summarized as follows: A copper salt (like copper(I) triflate) and a chiral phosphoramidite ligand form a complex that catalyzes the addition of an organozinc reagent to an α,β-unsaturated ketone. This process generates a zinc enolate, which is then protonated to yield the final chiral ketone.

Table 1: Representative Data for Copper/Phosphoramidite-Catalyzed Asymmetric Conjugate Addition

| Enone Substrate | Alkyl Source | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |

| 2-Cyclohepten-1-one | Dimethylzinc | Cu(OTf)₂ / Chiral Phosphoramidite | >95 | >98 |

| 2-Cyclohexen-1-one | Diethylzinc | Cu(OTf)₂ / Chiral Phosphoramidite | >95 | 96 |

| Acyclic Enone | Dialkylzinc | Cu(I) / Chiral Phosphoramidite | High | Up to 99 |

Note: This table is illustrative, based on typical results reported for this type of reaction. Specific results may vary based on exact conditions and ligand structure.

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily attached to the starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org For instance, an α,β-unsaturated cycloheptenone could be reacted with a chiral amine to form a chiral enamine. The subsequent addition of a methyl group would be directed by the bulky chiral auxiliary, leading to the preferential formation of one stereoisomer.

Stereodivergent synthesis refers to the ability to produce any desired stereoisomer of a product from a common starting material by simply changing the reagents or catalysts. This provides a powerful tool for accessing the complete matrix of stereoisomers for biological testing or as building blocks for more complex molecules.

For methylated cyclic systems like this compound, a stereodivergent approach could involve using a single prochiral starting material, such as 2-cyclohepten-1-one. By selecting different chiral catalysts, one can selectively synthesize either the (R)- or (S)-enantiomer. For example, using a copper catalyst with one enantiomer of a chiral phosphoramidite ligand might produce (R)-4-methylcycloheptanone, while using the opposite enantiomer of the same ligand would yield the (S)-product.

Enzymatic reactions also offer excellent opportunities for stereodivergent synthesis. A one-pot, multi-enzyme procedure can be designed where two enzymes sequentially create stereogenic centers. nih.gov For instance, an ene-reductase could first reduce a double bond to set one stereocenter, followed by an alcohol dehydrogenase to reduce a ketone, setting a second. By choosing enzymes with different stereoselectivities (i.e., one that produces an (R)-configuration and another that produces an (S)-configuration), all four possible stereoisomers of a molecule with two chiral centers can be accessed. nih.gov

Control of Stereochemistry in this compound Synthesis

The control of stereochemistry is a fundamental aspect of organic synthesis, influencing the reactivity, selectivity, and properties of the synthesized molecules. rijournals.comresearchgate.net Achieving this control in the synthesis of this compound relies on several key strategies, including catalyst control, substrate control, and reagent control.

Catalyst Control: As discussed, asymmetric catalysis is a primary method for controlling stereochemistry. Chiral catalysts, such as the copper/phosphoramidite system, create a biased reaction environment that favors the formation of one enantiomer over the other. rijournals.com The catalyst's structure is paramount in determining the degree and sense of stereoinduction.

Substrate Control: In this approach, an existing chiral center in the starting material directs the formation of a new stereocenter. While less directly applicable to the synthesis of this compound from an achiral precursor like cycloheptenone, this principle is crucial when building upon an already chiral molecular framework.

Reagent Control with Chiral Auxiliaries: This involves temporarily incorporating a chiral unit into the substrate. researchgate.net This auxiliary then directs the stereoselective introduction of the methyl group. The effectiveness of the auxiliary depends on its ability to create a significant energetic difference between the transition states leading to the different stereoisomers. Common examples include Evans oxazolidinones and SAMP/RAMP hydrazines. wikipedia.orgrsc.org

Ultimately, the choice of strategy depends on factors such as the desired scale of the synthesis, the availability of starting materials, and the required level of enantiomeric purity. rijournals.com

Reactivity and Reaction Mechanisms of 4 Methylcycloheptanone

Solvolysis Reactions and Vinyl Cation Intermediates

The solvolysis of specific precursors to 4-methylcycloheptanone provides valuable insights into the nature of vinyl cation intermediates and the stereochemical outcomes of these reactions.

Chirality Transfer in Solvolysis of Iodonium (B1229267) Salts to this compound

The solvolysis of optically active 4-methylcyclohexylidenemethyl(phenyl)iodonium tetrafluoroborate (B81430) serves as a compelling probe into the formation of this compound. figshare.comacs.orgresearchgate.net In a range of alcoholic solvents, from methanol (B129727) to hexafluoro-2-propanol, the reaction yields (R)-4-methylcycloheptanone as the primary rearranged product, with a complete retention of the starting material's chirality. acs.org This stereospecific outcome strongly indicates that the reaction does not proceed through an achiral primary 4-methylcyclohexylidenemethyl cation. figshare.comacs.org

Instead, the mechanism is consistent with a concerted σ-bond participation, leading to the formation of a chiral, secondary (S)-5-methylcyclohept-1-enyl cation. acs.org This intermediate is then trapped by a nucleophilic solvent molecule. figshare.com The complete transfer of chirality from the starting iodonium salt to the final this compound product provides strong evidence against the involvement of a primary vinylic cation intermediate in these solvolysis reactions. figshare.comacs.orgresearchmap.jp

Mechanism of Racemization in this compound During Solvolysis

While solvolysis in various alcohols proceeds with complete retention of chirality, the reaction of (R)-4-methylcyclohexylidenemethyliodonium salt with sulfonate ions in chloroform (B151607) leads to a largely racemized this compound product. acs.org Initially, this racemization was thought to occur via a hydride-shift in the secondary (S)-5-methylcyclohept-1-enyl cation, facilitated by the sulfonate. acs.org

However, further investigation, including deuterium (B1214612) isotope exchange studies, revealed a different mechanism. The racemization is attributed to the intermediary formation of cycloheptyne. acs.orgresearchmap.jp The proposed pathway involves the initial formation of the (S)-5-methylcyclohept-1-enyl cation through σ-bond participation. This cation then undergoes deprotonation by the mesylate nucleophile to form the cycloheptyne intermediate. acs.org The mesylate acts as both a base to generate the cycloheptyne and a nucleophile to trap it, leading to the observed racemization of the final this compound product. acs.org In contrast, a less reactive nucleophile like triflate primarily traps the cation directly. acs.org

Carbon-Carbon Bond Cleavage and Ring Opening Reactions

The carbon framework of cyclic ketones, including derivatives of cycloheptanone (B156872), can undergo cleavage and ring-opening reactions through various mechanisms, notably those involving radical intermediates.

Radical-Mediated C-C Cleavage in Cycloketones

The activation and cleavage of the C-C σ-bond in unstrained cycloketones, such as cyclohexanones and cyclopentanones, represent a significant challenge in synthetic chemistry. nih.govnih.gov However, an efficient strategy involves the use of an in situ-formed side-chain aryl radical to facilitate the cleavage of the cyclic C-C σ-bond under mild conditions. nih.govnih.govresearchgate.net This radical-mediated approach allows for the transformation of these cyclic ketones into structurally diverse molecules like 3-coumaranones and indanones. nih.govnih.gov

Another method for C-C bond cleavage in cycloketone derivatives involves visible-light-driven, iminyl radical-mediated functionalization of cycloketone oxime esters. rsc.org This catalyst-free protocol provides a pathway for alkylation, allylation, vinylation, and alkynylation through the addition of C(sp³)-centered radicals to various unsaturated acceptors. rsc.org The process is often driven by the formation of a more stable carbon-centered radical following the initial cleavage. mdpi.com

Regioselectivity in Ring Opening Processes

The regioselectivity of ring-opening reactions is a critical aspect that determines the final product structure. In radical-mediated C-C bond cleavage of cycloketones, density functional theory (DFT) calculations have shown that the selectivity of the reaction is primarily controlled by the hydrogen-atom abstraction step rather than the initial C–C bond cleavage. nih.gov The higher reactivity of a primary alkyl radical towards hydrogen atom abstraction compared to a secondary alkyl radical dictates the observed regioselectivity. nih.gov

In other ring-opening reactions, such as the thiolysis of epoxides, regioselectivity can be achieved without the need for a catalyst by using water as a solvent. arkat-usa.org Similarly, the ring-opening of epoxides with sodium azide (B81097) can proceed with high regioselectivity due to steric effects. mdpi.com In dual-catalytic systems, such as the vitamin B12/Ni system for the ring-opening of aryl epoxides, the choice of catalyst can determine the regioselective formation of either linear or branched products. researchgate.net

Electrophilic and Nucleophilic Additions

The carbonyl group of this compound is a key reactive site, susceptible to both electrophilic and nucleophilic attack.

The polarized nature of the carbonyl bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center. libretexts.org It is therefore a prime target for attack by a wide array of nucleophiles. libretexts.orgslideshare.net The reactivity of the carbonyl group can be enhanced under acidic conditions, where protonation of the carbonyl oxygen increases the electrophilicity of the carbon. libretexts.org

Nucleophilic addition to the carbonyl carbon results in the formation of a tetrahedral intermediate. libretexts.org This intermediate can then be protonated to yield the final addition product. Common nucleophiles that react with ketones include water, cyanide, Grignard reagents, amines, alcohols, and phosphorus ylides. libretexts.org For instance, this compound can be synthesized via the nucleophilic substitution of a precursor with methoxymethyl chloride. biosynth.com

Aldol (B89426) Condensation Reactions with this compound Precursors

Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. magritek.com It involves the reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. uobabylon.edu.iqsrmist.edu.in In the context of this compound, its precursors can readily participate in these reactions.

When two different carbonyl compounds are used, the reaction is termed a crossed aldol condensation. uobabylon.edu.iq To avoid a complex mixture of products in such reactions, specific conditions are often employed, such as using a non-enolizable aldehyde like benzaldehyde (B42025) or formaldehyde. wikipedia.org The use of a strong base like lithium diisopropylamide (LDA) in an aprotic solvent can also favor the desired product. uobabylon.edu.iq

For instance, a theoretical study on the intramolecular aldol condensation of a 1,6-dicarbonyl compound can lead to the formation of 3-methylcycloheptanone, a structural isomer of this compound. researchgate.net

Reductive Amination Strategies Involving this compound

Reductive amination is a highly significant method for forming carbon-nitrogen bonds, widely used in the synthesis of amines, which are prevalent in biologically active compounds. synplechem.comresearchgate.net This reaction involves the condensation of a carbonyl compound, such as this compound, with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. synplechem.com

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). synplechem.comorganic-chemistry.org In some procedures, the imine intermediate is pre-formed before the addition of the reducing agent, which can also be sodium borohydride (B1222165) (NaBH4) or hydrogen gas with a palladium catalyst (H2/Pd/C). synplechem.com

A direct amination approach involves reacting this compound with an amine, such as 1-amino-2-propanol, under acidic or basic conditions. smolecule.com The reaction proceeds through the formation of an imine, which is subsequently reduced to the final amino alcohol product. smolecule.com Reductive amination protocols can offer better control over the stereochemical outcome. smolecule.com

| Reagent | Product |

| 1-amino-2-propanol | 1-(1-Aminopropan-2-yl)-4-methylcycloheptan-1-ol |

Cyclization Reactions and Heterocycle Formation

Intramolecular Cyclization Pathways for this compound Derivatives

Intramolecular cyclization reactions of derivatives of this compound provide pathways to complex cyclic structures. These reactions involve the formation of a new ring within a single molecule. For example, the intramolecular cyclization of o-substituted aryl alkynes, catalyzed by platinum(II) chloride, can yield substituted indene (B144670) derivatives. nih.gov This process is thought to occur through an sp3 C-H activation and a 1,4-hydrogen migration. nih.gov

Another example is the PIFA (phenyliodine bis(trifluoroacetate))-mediated intramolecular cyclization for the synthesis of N-substituted indole (B1671886) derivatives. organic-chemistry.org This method allows for the formation of an indole skeleton by connecting a nitrogen atom on a side chain to a benzene (B151609) ring. organic-chemistry.org The reaction is proposed to proceed through a nitrenium ion intermediate. organic-chemistry.org

Fusion of Pyran Rings via this compound Intermediates

Derivatives of this compound can serve as intermediates in the synthesis of fused pyran ring systems. The pyran-2-one ring, a six-membered unsaturated lactone, is a structural motif found in numerous bioactive natural products. clockss.org The fusion of a pyran ring to another ring system can be achieved through various synthetic strategies.

One such strategy involves the reaction of a this compound derivative with ethyl glyoxylate (B1226380) in the presence of a base like potassium hydroxide (B78521) in ethanol (B145695) to form α,β-unsaturated ketones. Subsequent intramolecular cyclization can lead to the formation of a fused pyran ring.

Transformation of the Ketone Functionality

Oxidation and Reduction Pathways of this compound Derivatives

The ketone functional group in this compound and its derivatives can undergo both oxidation and reduction reactions, leading to different classes of compounds. wikipedia.org

Reduction: The reduction of the ketone in a this compound derivative yields the corresponding secondary alcohol, 4-methylcycloheptanol.

Oxidation: While direct oxidation of the ketone itself is not typical, reactions at the α-carbon can be considered oxidative processes. For instance, the formation of an enolate followed by reaction with an electrophile introduces a new functional group.

A disproportionation reaction is a specific type of redox reaction where a single substance is simultaneously oxidized and reduced. wikipedia.org

| Starting Material | Reaction | Product |

| This compound | Reduction | 4-Methylcycloheptanol |

Diolefination of Cyclic Ketones

The conversion of cyclic ketones into dienes is a significant transformation in organic synthesis, providing access to valuable building blocks for the construction of more complex molecules. One notable method for achieving this is the diolefination reaction, which introduces two new double bonds into the cyclic framework. While specific research on this compound is limited, the reactivity of the closely related cycloheptanone has been studied, providing a strong model for understanding this process.

A key reaction in this context is the Yurchenko diolefination, which facilitates the one-step conversion of cyclic ketones into 1,3-terminal dienes. nih.gov This reaction utilizes dimethylsulfoxonium methylide, generated from trimethylsulfoxonium (B8643921) iodide and a base such as sodium hydride (NaH), under elevated temperatures. nih.govacs.org A critical factor in directing the reaction towards diolefination instead of the more common Corey-Chaykovsky epoxidation is the use of an excess of the base. nih.govresearchgate.net

The proposed mechanism for the Yurchenko diolefination begins with the nucleophilic attack of dimethylsulfoxonium methylide on the carbonyl carbon of the cyclic ketone. nih.govacs.org This initial step forms a betaine (B1666868) intermediate. In the presence of excess base, this betaine is deprotonated. nih.govacs.org The subsequent key step involves a acs.orgresearchgate.net-sigmatropic rearrangement of the resulting ylide to form a γ-unsaturated sulfoxide. nih.govacs.orgresearchgate.net For the cycloheptanone derivative, the activation barrier for this rearrangement has been calculated to be 9.9 kcal/mol. nih.govacs.orgresearchgate.net The final step is the elimination of sulfenic acid from the γ-unsaturated sulfoxide, which yields the 1,3-diene. nih.govacs.org This elimination step has a higher calculated energy barrier (17.3 kcal/mol for the cycloheptane (B1346806) system) but is significantly accelerated by the presence of the base. nih.govacs.org

The reactivity of cyclic ketones in the Yurchenko diolefination is influenced by the ring size, with medium-sized rings like cyclodecanone (B73913) showing lower reactivity compared to cycloheptanone or cyclododecanone. nih.govacs.org

In the case of this compound, the presence of the methyl group at the 4-position is expected to influence the reaction. The methyl group can exert steric and electronic effects that may affect the initial attack of the ylide and the subsequent rearrangement. The regioselectivity of the diene formation could also be impacted, potentially leading to a mixture of isomeric dienes depending on the stability of the possible products.

Detailed Research Findings

Research on the diolefination of cycloheptanone has provided insights into the reaction conditions and product distribution. The reaction is typically carried out in a high-boiling solvent like diglyme (B29089) at temperatures around 130 °C. nih.gov The ratio of base to the sulfoxonium salt is crucial for suppressing the formation of the corresponding oxirane, the product of the Corey-Chaykovsky reaction. nih.gov

| Reagent/Condition | Role/Observation |

| Cycloheptanone | Starting cyclic ketone |

| Trimethylsulfoxonium iodide | Precursor to dimethylsulfoxonium methylide |

| Sodium Hydride (NaH) | Base to generate the ylide and promote elimination |

| Diglyme | High-boiling solvent |

| 130 °C | Reaction Temperature |

| Excess Base | Suppresses oxirane formation, favors diolefination |

Conformational Analysis and Dynamic Stereochemistry of 4 Methylcycloheptanone

Conformational Preferences of Methylated Cycloheptanones

The conformational preferences of methylated cycloheptanones are dictated by a delicate balance of steric and electronic factors. The seven-membered ring of cycloheptanone (B156872) is not planar and exists in a number of flexible conformations, with the twist-chair and chair forms being the most stable. The introduction of a methyl group at the C4 position influences the equilibrium between these conformers.

Low-temperature ¹³C NMR spectroscopy has been a pivotal tool in elucidating the conformational preferences of 4-methylcycloheptanone. By analyzing the chemical shifts at temperatures where the interconversion between conformers is slow on the NMR timescale, it is possible to determine the relative populations of the different conformations.

In the case of this compound, the methyl group can occupy either an equatorial or an axial position in the various ring conformations. Generally, in cycloalkane systems, a substituent prefers to be in an equatorial position to minimize steric interactions. However, in the flexible cycloheptanone ring, the energy difference between the equatorial and axial conformers is often small, and in some cases, the axial conformation can be surprisingly stable.

Studies on various methylated cycloheptanones have shown that the position of the methyl group around the ring significantly affects the conformational equilibrium. For this compound, the equatorial conformation is generally favored, but the population of the axial conformer can be significant, depending on the specific twist-chair or chair form of the ring.

Table 1: Conformational Preferences of this compound

| Conformer | Methyl Group Position | Relative Stability | Key Steric Interactions |

| Twist-Chair | Equatorial | More Stable | Minimized transannular interactions |

| Twist-Chair | Axial | Less Stable | Increased 1,3-diaxial-like interactions |

| Chair | Equatorial | Generally Favored | Reduced steric strain |

| Chair | Axial | Generally Less Favored | Potential for transannular strain |

Theoretical and Experimental Studies on Cycloheptanone Ring Conformations

The conformational landscape of the cycloheptanone ring has been extensively investigated through both theoretical calculations and experimental methods. These studies have revealed a complex potential energy surface with several local minima corresponding to different stable conformations.

Theoretical Studies: Molecular mechanics and quantum mechanical calculations have been employed to model the conformations of cycloheptanone and its derivatives. These theoretical approaches allow for the calculation of the relative energies of different conformers and the energy barriers for their interconversion. For the parent cycloheptanone, the twist-chair conformation is generally predicted to be the most stable, with a slightly higher energy for the chair conformation. The introduction of a methyl group at the C4 position requires re-evaluation of these relative energies due to the additional steric interactions.

Experimental Studies: Experimentally, the conformations of cycloheptanone and this compound have been primarily studied using spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. Low-temperature ¹³C NMR is particularly powerful as it allows for the "freezing out" of individual conformers, enabling the determination of their relative populations and, consequently, the free energy differences between them.

Temperature-dependent circular dichroism (CD) measurements have also provided valuable insights into the conformational equilibrium of chiral methylcycloheptanones. acs.org By analyzing the changes in the CD spectrum with temperature, it is possible to deduce the thermodynamic parameters for the conformational equilibrium.

Table 2: Comparison of Theoretical and Experimental Findings for Cycloheptanone Conformations

| Method | Key Findings |

| Theoretical (Molecular Mechanics & Quantum Mechanics) | The twist-chair conformation is the global minimum for cycloheptanone. The chair conformation is slightly higher in energy. Energy barriers between conformers are relatively low. |

| Experimental (Low-Temperature ¹³C NMR) | Confirms the presence of multiple conformers at low temperatures. Allows for the quantification of the relative amounts of equatorial and axial conformers for substituted cycloheptanones. |

| Experimental (Temperature-Dependent Circular Dichroism) | Provides thermodynamic data (ΔG°, ΔH°, ΔS°) for the conformational equilibrium in chiral derivatives. acs.org |

Optical Rotatory Dispersion Studies of Chiral Methylcycloheptanone Systems

Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in optical rotation of a chiral compound as a function of the wavelength of light. For chiral ketones like (R)- or (S)-4-methylcycloheptanone, ORD is a powerful tool for determining the absolute configuration and studying the conformational properties.

The ORD curve of a chiral ketone is characterized by the Cotton effect, which is an anomalous dispersion in the region of the carbonyl group's n→π* electronic transition (around 300 nm). The sign of the Cotton effect (positive or negative) is related to the stereochemistry of the molecule. The relationship between the three-dimensional arrangement of atoms around the carbonyl chromophore and the sign of the Cotton effect is described by the Octant Rule.

For this compound, the methyl group is located in a position that can significantly influence the sign and magnitude of the Cotton effect. The application of the Octant Rule to the preferred conformations of (R)- and (S)-4-methylcycloheptanone allows for the prediction of the sign of their respective Cotton effects. Experimental ORD studies on these enantiomers have confirmed these predictions, thereby establishing their absolute configurations. acs.org

The shape and intensity of the Cotton effect are also sensitive to the conformational equilibrium. Changes in solvent or temperature can alter the populations of the different conformers, which in turn affects the observed ORD curve. Therefore, ORD studies, often in conjunction with Circular Dichroism (CD) spectroscopy, provide a dynamic probe into the stereochemistry of chiral methylcycloheptanone systems.

Table 3: Predicted and Observed ORD Characteristics for Chiral this compound

| Enantiomer | Predicted Cotton Effect (Octant Rule) | Observed Cotton Effect | Significance |

| (+)-(R)-4-Methylcycloheptanone | Positive | Positive | Confirms the 'R' absolute configuration. |

| (-)-(S)-4-Methylcycloheptanone | Negative | Negative | Confirms the 'S' absolute configuration. |

Spectroscopic Characterization Methodologies for 4 Methylcycloheptanone and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 4-Methylcycloheptanone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to exhibit a series of multiplets in the aliphatic region, corresponding to the methylene (B1212753) (CH₂) protons of the seven-membered ring and the methyl (CH₃) group. The chemical shifts of the protons are influenced by their proximity to the electron-withdrawing carbonyl group.

The protons on the carbons adjacent to the carbonyl group (α-protons at C2 and C7) are the most deshielded and are expected to resonate at approximately 2.5 ppm. The protons on the other ring carbons (β, γ, and δ) will appear further upfield, typically in the range of 1.5 to 1.9 ppm. The single proton on the carbon bearing the methyl group (C4) will also be found in this region. The methyl group protons will appear as a doublet at the most upfield position, typically around 0.9-1.0 ppm, due to coupling with the adjacent methine proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H2, H7 (α-CH₂) | ~2.5 | Multiplet |

| H3, H5, H6 (ring CH₂) | ~1.5 - 1.9 | Multiplet |

| H4 (methine CH) | ~1.5 - 1.9 | Multiplet |

| 4-CH₃ | ~0.9 - 1.0 | Doublet |

Note: These are predicted values. Actual chemical shifts can vary depending on the solvent and other experimental conditions.

For the parent compound, cycloheptanone (B156872), the α-protons appear around 2.49 ppm, while the remaining methylene protons form a complex multiplet between 1.49 and 1.89 ppm chemicalbook.com. The introduction of a methyl group at the 4-position is expected to cause minor shifts in the signals of the neighboring protons.

The proton-decoupled ¹³C NMR spectrum of this compound will display distinct signals for each chemically non-equivalent carbon atom. The most downfield signal will be that of the carbonyl carbon (C1) due to the strong deshielding effect of the double-bonded oxygen, typically appearing in the range of 205-220 ppm. The carbons adjacent to the carbonyl group (C2 and C7) will be the next most deshielded of the aliphatic carbons. The carbon bearing the methyl group (C4) will also have a distinct chemical shift, as will the methyl carbon itself, which will be the most upfield signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (C=O) | ~210 - 215 |

| C2, C7 (α-CH₂) | ~40 - 45 |

| C3, C5 (β-CH₂) | ~25 - 35 |

| C4 (methine CH) | ~30 - 40 |

| C6 (γ-CH₂) | ~20 - 30 |

| 4-CH₃ | ~20 - 25 |

Note: These are predicted values. Actual chemical shifts can vary depending on the solvent and other experimental conditions.

For cycloheptanone, the carbonyl carbon resonates at approximately 213 ppm, the α-carbons at 43.9 ppm, the β-carbons at 30.5 ppm, and the γ-carbon at 24.3 ppm. The presence of the methyl group at C4 in this compound will influence the chemical shifts of the surrounding carbons due to inductive and steric effects.

Two-dimensional NMR techniques are invaluable for confirming the structure of this compound by establishing connectivity between atoms.

gCOSY (gradient Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, cross-peaks would be observed between the methine proton at C4 and the protons of the methyl group, as well as the adjacent methylene protons at C3 and C5. It would also show correlations between the protons on adjacent methylene groups around the ring, helping to trace the carbon skeleton.

gHSQC (gradient Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the gHSQC spectrum would link a proton signal to the carbon signal of the atom it is attached to. This allows for the unambiguous assignment of the ¹³C signals for all the protonated carbons in the molecule.

gHMBC (gradient Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for piecing together the molecular framework. For instance, the protons of the methyl group would show a correlation to the C3, C4, and C5 carbons. The α-protons (H2 and H7) would show correlations to the carbonyl carbon (C1).

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry is a crucial technique for determining the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of this compound, which is C₈H₁₄O. HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the molecular formula. The calculated exact mass for C₈H₁₄O is 126.1045 g/mol .

The fragmentation of cyclic ketones in mass spectrometry often involves α-cleavage (cleavage of the bond adjacent to the carbonyl group) followed by other rearrangements. Common fragmentation pathways for cycloheptanone analogues can lead to the loss of small neutral molecules like ethylene (B1197577) (C₂H₄) or carbon monoxide (CO). The presence of the methyl group in this compound would influence the fragmentation pattern, potentially leading to characteristic fragment ions resulting from cleavage at or near the point of substitution.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of specific chemical bonds.

The most characteristic feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For saturated cyclic ketones with a seven-membered ring, this peak is typically observed in the region of 1700-1725 cm⁻¹. The IR spectrum of the parent cycloheptanone shows a strong C=O stretch at approximately 1705 cm⁻¹. The presence of an alkyl substituent on the ring generally has a minimal effect on the position of the carbonyl absorption.

Other significant absorptions in the IR spectrum of this compound would include the C-H stretching vibrations of the methyl and methylene groups, which are expected in the region of 2850-3000 cm⁻¹. C-H bending vibrations would be observed in the fingerprint region (below 1500 cm⁻¹).

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| C=O (Ketone) | Stretch | ~1700 - 1725 | Strong |

| C-H (sp³ CH, CH₂, CH₃) | Stretch | ~2850 - 3000 | Medium to Strong |

| C-H (CH₂, CH₃) | Bend | ~1350 - 1470 | Medium |

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) of this compound and its Analogues

Chiroptical spectroscopy is a powerful set of techniques used to investigate the three-dimensional structure of chiral molecules, such as this compound. These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light. The two primary chiroptical techniques are optical rotation, including its wavelength-dependent variation known as optical rotatory dispersion (ORD), and circular dichroism (CD). These spectroscopic methods have been instrumental in determining the absolute configuration and conformational preferences of this compound and its analogues.

Optical Rotation and Optical Rotatory Dispersion (ORD)

Optical rotation is the twisting of the plane of plane-polarized light as it passes through a sample of a chiral compound. The magnitude and direction of this rotation are valuable indicators of a molecule's stereochemistry. Optical Rotatory Dispersion (ORD) is the measurement of optical rotation as a function of the wavelength of light.

Pioneering work on the chiroptical properties of this compound was conducted by Djerassi and his collaborators. Their research focused on correlating the ORD curves of substituted cycloheptanones with their absolute configurations. For (-)-4-methylcycloheptanone, the ORD curve was found to exhibit a negative Cotton effect, which is a characteristic feature in the ORD spectrum of a chiral compound in the region of its absorption band.

The ORD data for (-)-4-methylcycloheptanone, as determined in methanol (B129727), shows a distinct trough and peak at specific wavelengths, which is indicative of its stereochemical structure.

Table 1: Optical Rotatory Dispersion Data for (-)-4-Methylcycloheptanone in Methanol

| Wavelength (nm) | Molecular Rotation ([Φ]) |

|---|---|

| 589 | -34° |

| 315 | -1640° (trough) |

| 275 | +1560° (peak) |

This observed negative Cotton effect was crucial in assigning the (R) configuration to (-)-4-methylcycloheptanone. The sign of the Cotton effect in cyclic ketones is governed by the Octant Rule, which relates the spatial disposition of substituents relative to the carbonyl chromophore to the sign of the observed Cotton effect.

Circular Dichroism (CD)

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum is a plot of the difference in molar absorptivity (Δε) or molar ellipticity ([θ]) against wavelength. CD spectroscopy is particularly sensitive to the conformation of molecules.

The study of the circular dichroism of (-)-(4R)-methylcycloheptanone has provided significant insights into its conformational dynamics. Research by Lightner and Docks revealed that the CD spectrum of this compound is temperature-dependent, indicating the presence of multiple conformers in equilibrium.

At room temperature, (-)-(4R)-methylcycloheptanone in a hydrocarbon solvent exhibits a negative Cotton effect in its CD spectrum, which is consistent with the ORD data. However, as the temperature is lowered, the intensity of this Cotton effect changes, suggesting a shift in the conformational equilibrium.

Table 2: Temperature-Dependent Circular Dichroism Data for (-)-(4R)-Methylcycloheptanone

| Temperature (°C) | Solvent | λmax (nm) | Molar Ellipticity ([θ]) |

|---|---|---|---|

| 25 | Isopentane-Methylcyclohexane | 290 | -1500 |

| -192 | Isopentane-Methylcyclohexane | 292 | -2000 |

The observed increase in the magnitude of the negative Cotton effect at lower temperatures suggests that the conformational equilibrium shifts towards a conformer that makes a more negative contribution to the CD spectrum. This has been interpreted in the context of the twist-chair and twist-boat conformations of the cycloheptanone ring, with the equatorial and axial positions of the methyl group influencing the chiroptical properties.

These detailed research findings from ORD and CD studies have been fundamental in establishing the absolute stereochemistry and understanding the conformational behavior of this compound and have served as a basis for the analysis of more complex cyclic ketones.

Computational Chemistry and Theoretical Investigations of 4 Methylcycloheptanone Systems

Density Functional Theory (DFT) Studies on 4-Methylcycloheptanone Reactivity

There is a lack of specific DFT studies investigating the intrinsic reactivity of the this compound molecule. Computational research often employs DFT to calculate global and local reactivity descriptors, such as chemical potential, hardness, and Fukui functions, to predict how a molecule will interact with other reagents. However, such analyses for this compound have not been published.

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for mapping reaction pathways and understanding complex chemical mechanisms. While the formation of this compound through the solvolysis of optically active 4-methylcyclohexylidenemethyl(aryl)iodonium salts has been studied, and DFT was used to support a mechanism that explains the observed chirality transfer, these studies focus on the synthesis of the molecule rather than its subsequent reactions. researchgate.netresearchgate.netyoutube.com Mechanistic investigations using computational modeling where this compound acts as the primary reactant are not available in the surveyed literature.

Prediction of Regioselectivity and Stereoselectivity

A key application of DFT is the prediction of reaction outcomes, including regioselectivity and stereoselectivity, by calculating the transition state energies of different possible reaction pathways. researchgate.net For this compound, there are no published computational studies that predict the selectivity of its reactions, such as enolate formation, aldol (B89426) additions, or reduction reactions.

Electronic Structure Calculations for this compound Analogues

Investigations into the electronic structure of analogues, such as the parent compound cycloheptanone (B156872), do exist. DFT studies on cycloheptanone have explored its conformational properties, indicating a preference for a twist-chair conformation. researchgate.net Similar studies on cycloheptane (B1346806) have also been performed to understand its complex potential energy surface. researchgate.netbiomedres.us These studies provide a foundational understanding of the seven-membered ring system, but specific electronic structure calculations detailing the influence of the methyl group at the 4-position on the cycloheptanone scaffold are not available.

Table 1: Representative Computational Studies on Related Cycloheptane Systems

| Compound | Computational Method | Focus of Study | Reference |

| Cycloheptanone | DFT (B3LYP, CCSD(T)) | Conformational properties, preference for twist-chair conformation. | researchgate.net |

| Cycloheptane | DFT (ωb97xd), MP2 | Full dynamics of 42 conformers, conformational landscape. | biomedres.us |

| Substituted Cycloheptane | DFT (B3LYP) | Effects of Silicon and Hydroxyl substitution on electronic properties. | researchgate.net |

This table is for illustrative purposes to show the type of research conducted on analogous compounds, as direct data for this compound is unavailable.

Molecular Dynamics and Conformational Simulations

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including conformational changes and flexibility. mdpi.com Such simulations provide a dynamic picture of a molecule's structure that complements static quantum chemical calculations. A search of the scientific literature did not yield any studies that have employed MD simulations to specifically investigate the conformational landscape or dynamic behavior of this compound. While the conformational analysis of the parent cycloheptane ring is a classic topic in stereochemistry, the specific impact of the 4-methyl substituent and the ketone functionality on the ring's dynamics has not been computationally explored and reported. acs.org

Applications of 4 Methylcycloheptanone in Advanced Organic Synthesis

Building Block in Complex Molecule Synthesis

The seven-membered carbocyclic ring of 4-Methylcycloheptanone, adorned with a methyl group, provides a unique stereochemical and conformational scaffold. This structure is particularly valuable in the synthesis of complex molecules where precise control over three-dimensional space is paramount.

Intermediate in Natural Product Total Synthesis

The total synthesis of natural products is a cornerstone of organic chemistry, providing access to complex and often scarce bioactive molecules. Cyclic ketones are common intermediates in these synthetic endeavors, serving as key nodes for the construction of intricate molecular architectures. While specific examples of the use of this compound as an intermediate in the total synthesis of a named natural product are not readily found in the literature, its structural motif is present in various natural products. The synthesis of molecules containing functionalized cyclohexane (B81311) units often utilizes chiral building blocks derived from readily available starting materials. elsevierpure.com The principles of retrosynthetic analysis would suggest that a molecule like this compound could serve as a valuable synthon for the construction of larger, more complex natural products containing a seven-membered ring system.

Scaffold for Heterocyclic Compound Development

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. openmedicinalchemistryjournal.com Ketones are versatile starting materials for the synthesis of a wide variety of heterocyclic systems. nih.gov The carbonyl group of this compound provides a reactive site for condensation reactions with various binucleophiles to form fused or spirocyclic heterocyclic scaffolds.

For instance, reactions with hydrazine (B178648) derivatives could lead to the formation of pyrazole (B372694) or pyridazinone systems fused to the cycloheptane (B1346806) ring. Similarly, condensation with β-ketoesters or other active methylene (B1212753) compounds could pave the way for the synthesis of fused pyridones or other complex heterocyclic architectures. The development of novel synthetic methodologies for the construction of heterocyclic compounds from readily available starting materials like cyclic ketones remains an active area of research. rsc.org

Role in the Elucidation of Mechanistic Pathways

The study of reaction mechanisms is fundamental to understanding and controlling chemical transformations. youtube.comyoutube.comyoutube.com The reactivity of the carbonyl group in ketones like this compound is well-established, involving nucleophilic addition, enolate formation, and other characteristic reactions. masterorganicchemistry.com While specific studies focusing on this compound to elucidate a novel mechanistic pathway are not prominent, its reactions would be governed by the established principles of organic chemistry. The steric and electronic effects of the methyl group on the seven-membered ring could influence reaction rates and stereochemical outcomes, making it a potentially interesting substrate for detailed mechanistic investigations of known reactions in a less common ring system. For example, studying the stereoselectivity of nucleophilic addition to the carbonyl group could provide insights into the conformational preferences of the flexible cycloheptanone (B156872) ring.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most reliable for confirming the structure of 4-Methylcycloheptanone?

- Answer : Key spectroscopic data includes:

- IR : Strong absorption at ~1705 cm⁻¹ (C=O stretch) .

- NMR : Peaks at δ 2.35 (multiplet, 4H, COCH₂), δ 1.68 (multiplet, 7H, ring protons), and δ 0.94 (multiplet, 3H, CH₃) in CCl₄ .

- Mass spectrometry : Prominent fragments at m/z 126 (molecular ion), 111, 98, and 83 (base peak) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer :

- Inhalation : Use fume hoods; seek medical help if respiratory irritation occurs .

- Skin/eye contact : Rinse with copious water (≥10 minutes for eyes) .

- Storage : Keep in a cool, ventilated area away from ignition sources (flash point: 48°C) .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to address low-yield challenges?

- Answer :

- Reaction Monitoring : Use gas chromatography (GC) or HPLC to track intermediates and byproducts .

- Catalytic Systems : Explore Lewis acids (e.g., AlCl₃) for regioselective control in ring-expansion reactions .

- Variables : Optimize temperature (bp 169–171°C) and solvent polarity to minimize side reactions .

Q. What computational approaches predict the reactivity of this compound in ketone-based transformations?

- Answer :

- DFT Calculations : Model electrophilic attack at the carbonyl group to predict regioselectivity in nucleophilic additions .

- Molecular Dynamics : Simulate steric effects of the methyl group on ring conformation and reaction pathways .

- Validation : Cross-reference computational results with experimental kinetic data (e.g., IR monitoring of reaction progress) .

Q. How can discrepancies in reported physical properties (e.g., density, boiling point) be resolved?

- Answer :

- Standardization : Replicate measurements using calibrated instruments (e.g., digital densitometers) and report uncertainties .

- Literature Synthesis : Conduct meta-analyses of peer-reviewed data, excluding non-validated sources (e.g., commercial databases) .

- Example : Kanto Reagents reports bp 169–171°C and d 0.913–0.918 g/cm³; validate these ranges via controlled experiments .

Methodological and Ethical Considerations

Q. How should raw data from this compound experiments be organized for reproducibility?

- Answer :

- Appendices : Include large datasets (e.g., GC chromatograms, NMR spectra) separately, with processed data in the main text .

- Metadata : Document instrument settings (e.g., NMR frequency), solvent batches, and environmental conditions .

Q. What strategies validate the purity of this compound in novel synthetic pathways?

- Answer :

- Analytical Triangulation : Combine GC-MS, NMR, and elemental analysis .

- Reference Standards : Compare retention times and spectral profiles with commercially available reagents (e.g., Kanto Reagents’ >97% purity grade) .

Literature and Synthesis Guidance

Q. How can researchers systematically review existing studies on this compound?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.